2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an oxazolidine ring fused to an indene-dione system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the formation of the oxazolidine ring through a cyclization reaction involving a hydroxyphenyl derivative and a suitable carbonyl compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar hydroxyphenyl and methyl group but differs in the heterocyclic ring structure.
Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate: This compound shares the hydroxyphenyl group but has a different overall structure and functional groups.
Uniqueness
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an oxazolidine ring and an indene-dione system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H15NO4/c1-20-10-15(11-5-4-6-12(21)9-11)24-19(20)16-17(22)13-7-2-3-8-14(13)18(16)23/h2-9,15,21H,10H2,1H3 |
InChI Key |
RRPBQWGQSXADTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=C2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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